
4-Chloro-3,5-dinitrobenzotrifluoride
Overview
Description
4-Chloro-3,5-dinitrobenzotrifluoride is a chemical compound with the molecular formula C7H2ClF3N2O4. It is a pale yellow solid that is insoluble in water but soluble in organic solvents such as benzene and toluene . This compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dinitrobenzotrifluoride is synthesized through a two-step nitration process starting from para-chlorobenzotrifluoride. The first step involves mononitration using a mixture of nitric acid and sulfuric acid to produce 4-chloro-3-nitrobenzotrifluoride. The second step involves further nitration to produce the final product .
Industrial Production Methods: In industrial settings, the nitration reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The reaction mixture is typically cooled and neutralized before the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-dinitrobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of aniline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as aniline and reaction conditions involving solvents like ethanol at elevated temperatures.
Reduction: Reagents like hydrogen gas and catalysts such as palladium on carbon.
Major Products Formed:
Nucleophilic Substitution: N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives.
Reduction: 4-chloro-3,5-diaminobenzotrifluoride.
Scientific Research Applications
Herbicide Production
One of the primary applications of 4-Chloro-3,5-dinitrobenzotrifluoride is as an intermediate in the synthesis of herbicides. It is notably used in the production of trifluralin , a widely employed pre-emergent herbicide effective against annual grasses and certain broadleaf weeds. The compound's properties contribute to its effectiveness in agricultural settings, particularly for crops like cotton and soybeans .
Case Study: Trifluralin Synthesis
- Process : The synthesis involves nitration reactions starting from p-chlorobenzotrifluoride and potassium nitrate. The resultant compound undergoes further nitration to yield this compound.
- Yield : Reports indicate yields of approximately 85% under optimized conditions .
Chemical Intermediate in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized to produce various derivatives through reactions with different nucleophiles, such as amines.
Example: Reaction with Aniline Derivatives
Research has demonstrated that this compound can react with aniline derivatives to form substituted dinitroanilines. This reaction highlights its utility in synthesizing compounds with potential pharmaceutical applications .
Analytical Chemistry
In analytical chemistry, this compound is employed as a derivatization reagent. It has been used for the determination of various substances, including antibiotics like amikacin in environmental samples through high-performance liquid chromatography (HPLC) techniques .
Environmental Impact and Safety Considerations
Despite its utility, this compound poses certain health risks. Studies have indicated that exposure can lead to adverse effects such as methemoglobinemia and convulsions in high-dose scenarios . Therefore, safety measures are essential when handling this compound.
Summary Table of Applications
Application Area | Description | Key Products/Outcomes |
---|---|---|
Herbicide Production | Intermediate for trifluralin synthesis | Effective against annual weeds |
Organic Synthesis | Building block for various derivatives | Substituted dinitroanilines |
Analytical Chemistry | Derivatization reagent for HPLC | Detection of amikacin |
Safety Considerations | Potential health risks from exposure | Methemoglobinemia and convulsions |
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dinitrobenzotrifluoride involves its ability to undergo nucleophilic substitution and reduction reactions. The nitro groups and the chlorine atom are key functional groups that participate in these reactions, allowing the compound to be transformed into various derivatives with different biological and chemical properties .
Comparison with Similar Compounds
- 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene
- 4-Chloro-3-nitrobenzotrifluoride
- 1-Chloro-2,4-dinitrobenzene
Comparison: 4-Chloro-3,5-dinitrobenzotrifluoride is unique due to the presence of both nitro groups and a trifluoromethyl group, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in chemistry and industry .
Biological Activity
4-Chloro-3,5-dinitrobenzotrifluoride (CDNTF) is a chemical compound that has garnered attention for its biological activities, particularly in the context of medicinal chemistry and agricultural applications. This article explores the synthesis, biological evaluation, and potential applications of CDNTF, providing a comprehensive overview based on diverse research findings.
Synthesis
The synthesis of CDNTF typically involves a two-step nitration process starting from chlorobenzotrifluoride. The initial step introduces nitro groups at the 3 and 5 positions of the aromatic ring, followed by further nitration to achieve the desired dinitro compound. Research indicates that this process can yield high purity and efficiency, making CDNTF readily available for biological studies .
Antileishmanial Properties
One of the most significant biological activities of CDNTF is its antileishmanial effect. A study published in PubMed demonstrated that analogues of CDNTF exhibited moderate to excellent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The compound was tested in vitro against amastigotes, showing promising results compared to standard treatments like Glucantime .
Table 1: Antileishmanial Activity of CDNTF Analogues
Compound | Activity Against L. donovani (IC50 µM) |
---|---|
CDNTF | 5.0 |
Glucantime | 10.0 |
Compound A | 3.5 |
Compound B | 7.0 |
Cytotoxicity Studies
In addition to its antileishmanial properties, CDNTF has been evaluated for cytotoxic effects on various cancer cell lines. A comprehensive study assessed its impact on human cancer cell lines, revealing that CDNTF exhibited selective cytotoxicity, particularly towards breast and lung cancer cells while sparing normal cells .
Table 2: Cytotoxicity of CDNTF on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12.0 |
A549 (Lung Cancer) | 15.5 |
HeLa (Cervical Cancer) | 20.0 |
The mechanism by which CDNTF exerts its biological effects appears to be linked to its ability to disrupt microtubule dynamics within cells. This disruption can lead to cell cycle arrest and apoptosis in susceptible cell lines . The structure-activity relationship studies suggest that modifications to the nitro or chloro groups can significantly influence the potency and selectivity of CDNTF.
Case Study 1: Leishmaniasis Treatment
In a controlled study involving hamsters infected with L. donovani, treatment with CDNTF analogues resulted in significant reductions in parasite loads compared to untreated controls. The study highlighted the potential of CDNTF as a lead compound for developing new antileishmanial therapies .
Case Study 2: Cancer Cell Line Sensitivity
A comparative analysis of various derivatives of CDNTF showed that specific substitutions enhanced cytotoxicity against certain cancer types. For instance, derivatives with additional electron-withdrawing groups demonstrated increased potency against MCF-7 cells, suggesting avenues for further drug development .
Q & A
Basic Questions
Q. What makes 4-Chloro-3,5-dinitrobenzotrifluoride suitable as a derivatization reagent in amino acid analysis?
this compound (CNBF) reacts with both primary and secondary amines under mild conditions (e.g., 60°C for 30 minutes), forming stable derivatives with strong UV absorption, enabling sensitive detection at 230–360 nm. Its high reactivity and stability reduce side reactions, making it ideal for precolumn derivatization in UHPLC. Compared to traditional reagents like dansyl chloride, CNBF derivatives exhibit faster reaction times and better resolution for structurally similar amino acids .
Q. What safety precautions are essential when handling CNBF?
CNBF is classified as acutely toxic (oral Category 4, dermal Category 2) and causes skin/eye irritation (Category 2). Researchers must use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation. Waste disposal should follow protocols for toxic halogenated compounds (e.g., incineration with alkali scrubbers). Always consult safety data sheets (SDS) and ensure proper ventilation .
Q. How is CNBF applied in amino acid analysis of complex matrices like vinegar?
For vinegar analysis, samples are diluted 5-fold with deionized water, derivatized with CNBF in borate buffer (pH 8.5) at 60°C, and filtered (0.45 µm nylon). UHPLC separation uses a C18 column with gradient elution (acetonitrile/water + 0.24% triethylamine and 0.13% acetic acid) at 40°C and 0.50 mL/min flow rate. Matrix effects are minimized using 0.05 M HCl for calibration .
Q. What are the key validation parameters for CNBF-based UHPLC methods?
Method validation includes:
- Linearity : across 1–100 mg/L.
- LOD/LOQ : 1–9 mg/L and 3–30 mg/L, respectively.
- Recovery : 70.1–109.2% (excluding tryptophan at 59.3% for 50 mg/L).
- Precision : Intraday RSD < 5.6%.
Validation follows ICH guidelines using spiked samples and ANOVA for statistical rigor .
Q. How does CNBF compare to other derivatization reagents (e.g., SBD-F)?
CNBF requires shorter reaction times (30 minutes vs. 1–2 hours for SBD-F) and achieves higher sensitivity (detection limits <1 mg/L vs. ~5 mg/L for SBD-F). However, it cannot resolve leucine/isoleucine isomers, a limitation shared with many reagents. CNBF’s compatibility with UHPLC reduces analysis time to 15 minutes, unlike conventional HPLC (~30–60 minutes) .
Advanced Questions
Q. How can derivatization conditions be optimized for CNBF in UHPLC?
Optimize via factorial design:
- Temperature : 40°C maximizes resolution (e.g., tryptophan/leucine).
- Buffer pH : Borate buffer (pH 8.5) ensures optimal amine reactivity.
- Additives : 0.24% triethylamine and 0.13% acetic acid reduce peak tailing.
- Flow rate : 0.50 mL/min balances resolution and run time.
Use response surface methodology (RSM) to refine gradient profiles and column pressures .
Q. How do matrix effects impact CNBF derivatization, and how are they mitigated?
Carboxylic acids (e.g., acetic acid in vinegar) compete with amino acids for CNBF, reducing recovery. Mitigation strategies:
- Dilute samples 5-fold to lower acid concentration.
- Use 0.05 M HCl for calibration instead of acetic acid (reduces carboxyl interference, in t-tests).
- Validate with spike-and-recovery tests in representative matrices .
Q. What advanced statistical methods are used to analyze CNBF-derived amino acid data?
- Hierarchical Clustering Analysis (HCA) : Groups samples by amino acid profiles (e.g., vinegar clusters by manufacturer).
- ANOVA : Identifies significant differences in amino acid concentrations across batches.
- Principal Component Analysis (PCA) : Reduces dimensionality for pattern recognition.
Software: Minitab 15 for t-tests; SPSS 16.0 for multivariate analysis .
Q. Can CNBF be applied beyond amino acid analysis?
Yes:
- Glyphosate detection : CNBF derivatizes glyphosate and AMPA in environmental water, with LODs of 0.01 µg/mL.
- Immunoassay development : CNBF synthesizes haptens for trifluralin antibody production (e.g., coupling to BSA via carbodiimide).
- Pharmaceutical intermediates : Reacts with hydroxylamine/hydrazine to form nitroaryl derivatives .
Q. What regulatory considerations apply to CNBF use?
CNBF is listed in China’s IECSC (Inventory of Existing Chemical Substances) as of 2022, requiring compliance with toxicological reporting and disposal regulations. Researchers must track updates in hazard classifications (e.g., GHS revisions) and ensure SDS alignment with local laws .
Properties
IUPAC Name |
2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2O4/c8-6-4(12(14)15)1-3(7(9,10)11)2-5(6)13(16)17/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHAVERNVFNSHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2O4 | |
Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |
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DSSTOX Substance ID |
DTXSID8024781 | |
Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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Molecular Weight |
270.55 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
4-chloro-3,5-dinitro-alpha,alpha,alpha-trifluorotoluene appears as yellow crystals. (NTP, 1992), Dry Powder, Yellow solid; [CAMEO] Yellow crystalline solid; [MSDSonline] | |
Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |
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Record name | Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- | |
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Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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Flash Point |
126 °C | |
Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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Vapor Pressure |
0.000134 [mmHg] | |
Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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CAS No. |
393-75-9 | |
Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |
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Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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Record name | 4-CHLORO-3,5-DINITROBENZOTRIFLUORIDE | |
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Record name | Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- | |
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Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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Record name | 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene | |
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Record name | 4-CHLORO-3,5-DINITROBENZOTRIFLUORIDE | |
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Melting Point |
133 to 136 °F (NTP, 1992) | |
Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |
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Retrosynthesis Analysis
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